molecular formula C6H6O5 B1240089 (Z)-5-oxohex-2-enedioic acid

(Z)-5-oxohex-2-enedioic acid

Cat. No. B1240089
M. Wt: 158.11 g/mol
InChI Key: OOEDHTCVMHDXRH-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-oxohex-2-enedioic acid is an oxo dicarboxylic acid that is (Z)-2-hexenedioic acid in which the hydrogens at position 5 are substituted by an oxo group. It derives from a 2-hexenedioic acid. It is a conjugate acid of a (Z)-5-oxohex-2-enedioate.

Scientific Research Applications

Synthesis and Stereochemistry

  • Efficient Synthesis : Perlman and Albeck (2000) demonstrated a short and efficient procedure for synthesizing (Z)-5-oxohex-2-enedioic acid, a key intermediate in the synthesis of (Z)-5-amino-3-pentenoic acid, by sequential oxidations, which is crucial in pharmaceutical and chemical industries Perlman & Albeck, 2000.

  • Stereochemistry Analysis : Brettle et al. (1973) discussed the synthesis and stereochemistry of various 3-substituted 2-methylbut-2-enoic acid derivatives, highlighting the importance of understanding stereochemical properties in organic synthesis Brettle et al., 1973.

Catalytic Applications

  • Catalytic Dehydration : Zhang et al. (2016) explored the catalytic dehydration of lactic acid to acrylic acid over modified ZSM-5 catalysts, showcasing the potential of (Z)-5-oxohex-2-enedioic acid in enhancing catalytic reactions Zhang et al., 2016.

  • Sulfated Zirconium Catalysts : Yang et al. (2019) discussed the preparation of sulfated zirconium solid acid catalysts, emphasizing the role of (Z)-5-oxohex-2-enedioic acid in catalytic upgrading processes Yang et al., 2019.

Electrochemical Applications

  • Electrocatalyst for Oxalic Acid Oxidation : Rostami et al. (2017) reported on a modified electrode based on silver incorporated in ZSM-5 nanozeolite for electrooxidation of oxalic acid, a process where (Z)-5-oxohex-2-enedioic acid can be applied Rostami et al., 2017.

  • Electrocatalyst Stability Studies : Zaidi and Pant (2008) investigated the stability of oxalic acid-treated ZnO/CuO/HZSM-5 catalyst for methanol conversion, highlighting the potential of (Z)-5-oxohex-2-enedioic acid in understanding catalyst stability Zaidi & Pant, 2008.

  • Ab Initio Simulation of Biomarkers : Köcher et al. (2018) introduced an ab initio simulation scheme for pH-sensitive biomarkers, including (Z)-5-oxohex-2-enedioic acid, a significant approach for medical imaging and diagnostics Köcher et al., 2018.

properties

Molecular Formula

C6H6O5

Molecular Weight

158.11 g/mol

IUPAC Name

(Z)-5-oxohex-2-enedioic acid

InChI

InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1,3H,2H2,(H,8,9)(H,10,11)/b3-1-

InChI Key

OOEDHTCVMHDXRH-IWQZZHSRSA-N

Isomeric SMILES

C(/C=C\C(=O)O)C(=O)C(=O)O

SMILES

C(C=CC(=O)O)C(=O)C(=O)O

Canonical SMILES

C(C=CC(=O)O)C(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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